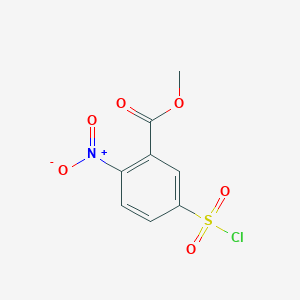

Methyl 5-(chlorosulfonyl)-2-nitrobenzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl 5-(chlorosulfonyl)-2-nitrobenzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a chlorosulfonyl group and a nitro group attached to a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-(chlorosulfonyl)-2-nitrobenzoate typically involves the chlorosulfonation of methyl 2-nitrobenzoate. The reaction is carried out by treating methyl 2-nitrobenzoate with chlorosulfonic acid under controlled conditions. The reaction proceeds as follows:

Starting Material: Methyl 2-nitrobenzoate

Reagent: Chlorosulfonic acid

Reaction Conditions: The reaction is usually conducted at low temperatures to control the exothermic nature of the reaction and to prevent decomposition of the product.

The reaction can be represented by the following equation:

Methyl 2-nitrobenzoate+Chlorosulfonic acid→Methyl 5-(chlorosulfonyl)-2-nitrobenzoate

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure better control over reaction parameters and to enhance the yield and purity of the product. The use of advanced reactors and automation can further optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(chlorosulfonyl)-2-nitrobenzoate undergoes various chemical reactions, including:

Substitution Reactions: The chlorosulfonyl group can be substituted by nucleophiles such as amines, alcohols, and thiols, leading to the formation of sulfonamides, sulfonates, and sulfonothioates, respectively.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions

Substitution Reactions: Nucleophiles (amines, alcohols, thiols), solvents (acetonitrile, dichloromethane), mild heating.

Reduction Reactions: Hydrogen gas, catalysts (Pd/C, PtO2), metal hydrides (LiAlH4, NaBH4).

Hydrolysis: Acidic or basic aqueous solutions, reflux conditions.

Major Products Formed

Sulfonamides: Formed by the reaction with amines.

Sulfonates: Formed by the reaction with alcohols.

Sulfonothioates: Formed by the reaction with thiols.

Aminobenzoates: Formed by the reduction of the nitro group.

Carboxylic Acids: Formed by the hydrolysis of the ester group.

Scientific Research Applications

Methyl 5-(chlorosulfonyl)-2-nitrobenzoate has several applications in scientific research:

Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Medicinal Chemistry:

Material Science: It can be used in the preparation of functional materials with specific properties.

Biological Studies: The compound and its derivatives can be used to study enzyme inhibition and other biochemical processes.

Mechanism of Action

The mechanism of action of Methyl 5-(chlorosulfonyl)-2-nitrobenzoate involves its reactivity towards nucleophiles and reducing agents. The chlorosulfonyl group is highly electrophilic, making it susceptible to nucleophilic attack. The nitro group, being an electron-withdrawing group, enhances the electrophilicity of the chlorosulfonyl group. The reduction of the nitro group to an amino group can lead to the formation of biologically active compounds that interact with specific molecular targets and pathways.

Comparison with Similar Compounds

Similar Compounds

Methyl 5-(chlorosulfonyl)-2-methylbenzoate: Similar structure but with a methyl group instead of a nitro group.

Methyl 5-(chlorosulfonyl)-2-hydroxybenzoate: Similar structure but with a hydroxy group instead of a nitro group.

Methyl 5-(chlorosulfonyl)-2-aminobenzoate: Similar structure but with an amino group instead of a nitro group.

Uniqueness

Methyl 5-(chlorosulfonyl)-2-nitrobenzoate is unique due to the presence of both a chlorosulfonyl group and a nitro group on the benzoate ester. This combination of functional groups imparts distinct reactivity and potential for diverse chemical transformations, making it a valuable compound in synthetic and medicinal chemistry.

Biological Activity

Methyl 5-(chlorosulfonyl)-2-nitrobenzoate is a compound of interest due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes available data on its biological activity, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a nitro group, which is known for conferring significant biological activity. The chlorosulfonyl group enhances its reactivity, making it a potential candidate for various therapeutic applications. The compound's structure can be represented as follows:

- Chemical Formula : C9H8ClNO4S

- Molecular Weight : 263.68 g/mol

Antimicrobial Activity

Nitro-containing compounds, including this compound, are recognized for their antimicrobial properties. The mechanism primarily involves the reduction of the nitro group to generate reactive intermediates that can bind to DNA, leading to cell death. This is particularly relevant in the context of treating infections caused by resistant strains of bacteria such as Mycobacterium tuberculosis.

- Mechanism : Nitro groups undergo reduction to form toxic intermediates that interact with bacterial DNA.

- Case Study : A study highlighted that derivatives with nitro groups exhibited significant activity against M. tuberculosis, emphasizing the importance of the NO2 moiety in enhancing antimicrobial efficacy .

Anticancer Activity

The compound has also been investigated for its potential anticancer properties. Nitro compounds are often involved in inhibiting key cellular processes associated with cancer progression.

- Mechanism : Similar to antimicrobial activity, the anticancer effects are attributed to DNA damage caused by reactive intermediates formed from nitro group reduction.

- Research Findings : In vitro studies have shown that certain nitro derivatives can inhibit cancer cell proliferation by inducing apoptosis through DNA damage pathways .

Structure-Activity Relationships (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Modifications to the nitro and chlorosulfonyl groups can significantly influence its efficacy.

| Modification | Effect on Activity |

|---|---|

| Replacement of NO2 with other electron-withdrawing groups | Decreased antibacterial activity |

| Variation in the sulfonyl group | Altered reactivity and potential toxicity |

Research indicates that maintaining the nitro group is essential for preserving both antimicrobial and anticancer activities .

Case Studies and Research Findings

- Antitubercular Activity : A study demonstrated that compounds with similar structures to this compound showed promising results against M. tuberculosis, with minimal inhibitory concentrations (MIC) indicating strong efficacy .

- Cytotoxicity in Cancer Cells : Another investigation revealed that derivatives of this compound exhibited cytotoxic effects on various cancer cell lines, suggesting potential utility in cancer therapy .

- Antimicrobial Spectrum : Research has shown that compounds with similar nitro functionalities can effectively inhibit a range of pathogens, including Gram-positive and Gram-negative bacteria .

Properties

Molecular Formula |

C8H6ClNO6S |

|---|---|

Molecular Weight |

279.65 g/mol |

IUPAC Name |

methyl 5-chlorosulfonyl-2-nitrobenzoate |

InChI |

InChI=1S/C8H6ClNO6S/c1-16-8(11)6-4-5(17(9,14)15)2-3-7(6)10(12)13/h2-4H,1H3 |

InChI Key |

UTRAEMCZXKAYQH-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=C(C=CC(=C1)S(=O)(=O)Cl)[N+](=O)[O-] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.